N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
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Overview
Description
N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]cyclohexanecarboxamide typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzodiazole core is then alkylated with benzyl halides in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzodiazole with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of signal transduction pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-1,3-Benzodiazol-2-yl)propyl]acetamide
- 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene
Uniqueness
N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzodiazole core, combined with the cyclohexanecarboxamide moiety, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H29N3O |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[3-(1-benzylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H29N3O/c28-24(20-12-5-2-6-13-20)25-17-9-16-23-26-21-14-7-8-15-22(21)27(23)18-19-10-3-1-4-11-19/h1,3-4,7-8,10-11,14-15,20H,2,5-6,9,12-13,16-18H2,(H,25,28) |
InChI Key |
ZRGCHMVIJBAELL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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